molecular formula C11H11F9O3 B1597787 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate CAS No. 36915-03-4

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate

Cat. No.: B1597787
CAS No.: 36915-03-4
M. Wt: 362.19 g/mol
InChI Key: BCTGGJURYOEMFV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • 1H NMR (CDCl3, δ ppm):

    • Vinyl protons (CH2=C(CH3)-): δ 5.55 (s, 1H, =CH2), δ 6.10 (s, 1H, =CH2).
    • Methacrylate methyl group: δ 1.90 (s, 3H, CH3).
    • Hydroxypropyl protons: δ 3.60–4.20 (m, 2H, -OCH2), δ 4.30–4.50 (m, 1H, -CH(OH)-).
  • 19F NMR (CDCl3, δ ppm):

    • Terminal CF3: δ -81.2 (t, J = 9 Hz).
    • Internal CF2 groups: δ -114.5 to -126.8 (m).

Fourier-Transform Infrared (FT-IR) Spectral Features

Key absorption bands include:

  • C=O stretch : 1715 cm-1 (methacrylate ester).
  • O-H stretch : 3450 cm-1 (broad, hydroxyl group).
  • C-F stretches : 1140–1240 cm-1 (asymmetric and symmetric vibrations of CF2/CF3).

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 362.19 [M]+.
  • Major fragments :
    • m/z 276.08 [M – CH2=C(CH3)COO]+.
    • m/z 69.00 [CF3]+.
    • m/z 131.05 [C3F7]+.

Properties

IUPAC Name

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F9O3/c1-5(2)7(22)23-4-6(21)3-8(12,13)9(14,15)10(16,17)11(18,19)20/h6,21H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTGGJURYOEMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381270
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36915-03-4
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate typically involves the reaction of a fluorinated alcohol containing the perfluorobutyl group with a methacrylate derivative, often methacryloyl chloride or methacrylic anhydride. The key step is the esterification of the hydroxy group on the fluorinated alcohol with the methacrylate moiety, which introduces the polymerizable methacrylate functionality.

Preparation via Fluorinated Alcohol and Methacrylic Anhydride

One common method is the direct esterification of a perfluorobutyl-containing hydroxypropyl alcohol with methacrylic anhydride under mild conditions:

  • Starting materials:

    • 3-(Perfluorobutyl)-2-hydroxypropyl alcohol (fluorinated polyol)
    • Methacrylic anhydride
  • Reaction conditions:

    • Solvent: Tetrahydrofuran (THF) or similar inert solvent
    • Catalyst: 4-Dimethylaminopyridine (DMAP) and pyridine as base
    • Temperature: Initial cooling to 5 °C during anhydride addition, then stirring at room temperature (~23 °C) for 1 hour
    • Moisture removal from fluorinated alcohol by distillation under reduced pressure before reaction
  • Workup:

    • Washing with dilute hydrochloric acid to remove pyridine salts
    • Multiple water washes to purify the organic phase
    • Neutralization with potassium carbonate aqueous solution to remove residual acids
    • Final purification by silica gel column chromatography with a solvent mixture such as n-heptane/ethyl acetate (1:1)
  • Yield: Approximately 70-80% isolated yield reported for similar hydroxypropyl methacrylates.

Preparation via Isocyanate Route (Urethane Linkage Formation)

Another advanced method involves reacting the fluorinated hydroxypropyl alcohol with an isocyanate-containing methacrylate derivative to form a urethane linkage:

  • Starting materials:

    • Fluorinated polyol (e.g., perfluorobutyl-containing hydroxypropyl alcohol)
    • Methacrylate monomer containing isocyanate groups (e.g., 1,1-bis(acryloyloxymethyl)ethyl isocyanate)
  • Reaction conditions:

    • Drying of fluorinated alcohol by distillation under reduced pressure (760 mmHg or less) at 40-65 °C to remove moisture
    • Reaction temperature maintained between 40 °C and 90 °C
    • Catalysts: Dibutyltin dilaurate (DBTL) or other urethane catalysts added in portions (10-50%) to control exothermic reaction
    • Stirring rate: 200-300 rpm for homogeneity
    • Reaction monitored by FT-IR to confirm disappearance of isocyanate (-NCO) peak indicating completion
  • Post-reaction:

    • Temperature maintained for 2-3 hours to ensure full conversion
    • Resulting product is a photopolymerizable oligomer with viscosity ranging from 100 to 10,000 cPs at 25 °C and refractive index around 1.40-1.44.

Summary Table of Preparation Methods

Preparation Method Key Reactants Conditions Catalysts/Additives Purification Techniques Yield/Notes
Esterification with Methacrylic Anhydride 3-(Perfluorobutyl)-2-hydroxypropyl alcohol + Methacrylic anhydride THF solvent, 5-23 °C, 1 h stirring DMAP, Pyridine Acid wash, water wash, K2CO3 wash, silica gel chromatography ~70-80% isolated yield
Urethane Formation via Isocyanate Fluorinated alcohol + Methacrylate isocyanate 40-90 °C, moisture removed by distillation Dibutyltin dilaurate (DBTL) FT-IR monitoring, temperature hold Viscosity 100-10,000 cPs, refractive index ~1.40-1.44
Anionic Polymerization (Monomer Quality Insight) 2-(Perfluorobutyl)ethyl methacrylate (monomer) THF, -78 °C, lithium initiator Lithium chloride High purity monomer essential Controlled polymerization, narrow MWD

Research Findings and Notes

  • The urethane route allows for the incorporation of photopolymerizable groups and tuning of viscosity and refractive index, important for optical applications.
  • Esterification with methacrylic anhydride is a straightforward and scalable method, but requires careful moisture control and purification to avoid side reactions.
  • The fluorinated chain length and purity critically affect polymerization behavior and final material properties, emphasizing the need for rigorous synthetic control.
  • The use of catalysts such as DBTL and bases like pyridine/DMAP is essential to achieve high conversion and selectivity.
  • Monitoring by FT-IR for isocyanate disappearance or other functional groups is standard practice to confirm reaction completion.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate can undergo various chemical reactions, including:

    Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

    Addition: The methacrylate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Substitution: Catalyzed by acids or bases, depending on the desired product.

    Addition: Typically requires nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Polymers: Used in coatings, adhesives, and sealants.

    Esters and Ethers: Utilized in various chemical formulations and applications.

Scientific Research Applications

Mechanism of Action

The unique properties of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorobutyl group, which imparts hydrophobicity and oleophobicity. The methacrylate group allows for polymerization, enabling the formation of various polymeric structures. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and surfaces .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Content (%) Key Properties Applications
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate C12H11F9O4 362.18 47.5 High hydrophobicity, chemical resistance Dental coatings, repellent materials
3-(Acryloyloxy)-2-hydroxypropyl methacrylate C10H14O6 230.21 0 Biocompatible, crosslinking Biomedical hydrogels
2-(Perfluorobutyl)ethyl methacrylate C10H9F9O2 332.17 51.4 Low surface energy Textile coatings
3-(Perfluorohexyl)-2-hydroxypropyl methacrylate C14H11F15O3 562.21 50.7 Thermal stability Industrial coatings
3-(Pentafluorobutyl)-2-hydroxypropyl methacrylate C11H13F5O4 304.21 35.0 Moderate hydrophobicity Multipurpose coatings

Research Findings and Trends

Hydrophobicity vs. Solubility Trade-off : Longer perfluoroalkyl chains (e.g., C6F13) increase hydrophobicity but reduce solubility in common solvents like DMF or THF, complicating processing .

Biomedical Compatibility: Non-fluorinated analogues (e.g., AHPM) are preferred in hydrogels for tissue engineering due to their biocompatibility, while fluorinated versions are restricted to surface modifications .

Synthesis Challenges : Fluorinated methacrylates require specialized routes, such as thia-Michael addition (used for galactose methacrylate synthesis) adapted with perfluoroalkyl precursors .

Biological Activity

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate (PFHPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and implications for health and environmental safety.

Chemical Structure and Properties

PFHPM is characterized by the presence of a perfluorobutyl group attached to a hydroxypropyl methacrylate backbone. The fluorinated segment contributes to its hydrophobicity and stability, making it resistant to degradation. This stability raises concerns about its persistence in biological systems and the environment.

PropertyValue
Molecular FormulaC₁₃H₁₉F₄O₃
Molecular Weight284.29 g/mol
CAS Number36915-03-4
Boiling PointNot available
SolubilityLow in water; soluble in organic solvents

Cellular Effects

Research indicates that PFHPM can influence various cellular processes. It has been shown to modulate cell signaling pathways, affecting gene expression and metabolic functions. The compound's interaction with cellular membranes may disrupt lipid bilayers, leading to altered permeability and cellular stress responses.

PFHPM's biological activity is primarily attributed to its ability to interact with membrane proteins and enzymes. The perfluorinated segment can insert into lipid bilayers, potentially altering membrane fluidity and protein function. This interaction may lead to:

  • Enzyme Inhibition : PFHPM can inhibit specific proteases by binding to their active sites.
  • Gene Expression Modulation : Changes in membrane integrity can trigger signaling cascades that alter gene expression profiles.

Dosage Effects

Studies in animal models have demonstrated that the biological effects of PFHPM are dose-dependent. At lower concentrations, beneficial effects such as enhanced enzyme activity have been observed, while higher doses may induce toxicity or adverse cellular responses.

Table 2: Dosage Effects in Animal Models

Dose (mg/kg)Observed Effects
0.1Increased enzyme activity
1.0No significant adverse effects
10.0Toxicity observed; cell apoptosis

Environmental Impact and Toxicology

PFHPM's persistence due to its fluorinated structure raises concerns regarding its environmental impact. Similar compounds have been linked to developmental toxicity and endocrine disruption in various studies.

Case Study: Developmental Toxicity

A study investigating the effects of perfluoroalkyl substances (PFAS), including PFHPM analogs, revealed that exposure during critical developmental windows can lead to reproductive and developmental abnormalities in animal models. The mechanisms involved include:

  • Lipid Bilayer Disruption : Altered membrane integrity affecting nutrient transport.
  • Hormonal Imbalance : Interference with hormone signaling pathways.

Q & A

Q. What are the standard synthetic routes for 3-(Perfluorobutyl)-2-hydroxypropyl Methacrylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via esterification of methacrylic acid with a fluorinated epoxide (e.g., perfluorobutyl glycidyl ether) or by functionalizing hydroxypropyl methacrylate with perfluorobutyl groups. Catalysts such as pyridine or NaOH are used to accelerate the reaction. Optimization involves monitoring reaction kinetics via FTIR to track ester bond formation and adjusting molar ratios (e.g., 1:1.2 methacrylic acid to epoxide) to minimize unreacted monomers .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this fluorinated monomer?

  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for methacrylate, -OH at ~3450 cm⁻¹).
  • ¹H/¹³C NMR : Resolves the perfluorobutyl chain (δ 1.5–2.0 ppm for CH₂CF₂) and methacrylate backbone (δ 5.6–6.1 ppm for vinyl protons).
  • ESI-MS : Validates molecular weight (expected ~350–400 g/mol depending on substituents) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat due to skin/eye irritation risks.
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation.
  • Waste disposal : Neutralize residual monomer with aqueous NaOH before disposal .

Advanced Research Questions

Q. How do perfluorobutyl side chains influence copolymerization kinetics with hydrophilic monomers like HEMA?

The hydrophobic perfluorobutyl group reduces monomer reactivity in polar media, leading to lower propagation rates. Reactivity ratios (e.g., r₁ for fluorinated monomer vs. r₂ for HEMA) can be determined using the Fineman-Ross method via ¹H NMR to track monomer consumption. Phase separation may occur if the fluorinated segment exceeds 20 wt%, necessitating controlled polymerization techniques like RAFT to stabilize dispersion .

Q. What strategies resolve contradictory data in surface grafting efficiency using Michael addition reactions?

Contradictions in grafting density (e.g., AFM vs. XPS results) often arise from uneven substrate pretreatment. Methodological solutions include:

  • Surface activation : Plasma treatment (e.g., O₂ plasma for 10 min) to increase silanol groups on silicon substrates.
  • Spectroscopic validation : Use XPS to quantify fluorine content (F1s peak at ~689 eV) and ellipsometry to measure layer thickness .

Q. How can block copolymers with perfluorobutyl segments be engineered for anti-fouling coatings without compromising mechanical strength?

  • Design : Use a triblock architecture (e.g., hydrophilic-hydrophobic-hydrophilic) with the fluorinated segment as the mid-block.
  • Crosslinking : Introduce 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) as a crosslinker (5–10 mol%) to enhance tensile strength while maintaining low surface energy (~15 mN/m) .

Q. What role does the perfluorobutyl group play in enhancing thermal stability of methacrylate-based polymers?

Thermogravimetric analysis (TGA) shows decomposition temperatures increase by ~50°C compared to non-fluorinated analogs due to strong C-F bonds. Differential scanning calorimetry (DSC) reveals reduced chain mobility (higher T_g by ~30°C) attributed to steric hindrance from the fluorinated side chains .

Methodological Challenges & Data Analysis

Q. How can phase separation in fluorinated/hydrophilic copolymers be quantified experimentally?

  • TEM : Visualize microphase-separated domains (e.g., spherical fluorinated aggregates in a hydrophilic matrix).
  • SAXS : Measure domain spacing (typically 10–50 nm) and correlate with Flory-Huggins interaction parameters .

Q. What analytical approaches validate the absence of unreacted monomer in polymerization batches?

  • GPC : Compare polydispersity indices (PDI < 1.2 indicates controlled polymerization).
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to quantify residual monomer (<0.5% threshold) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Reactant of Route 2
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